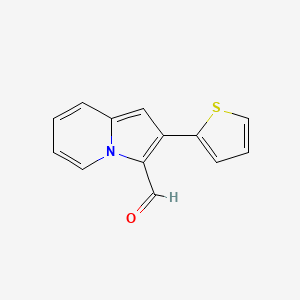

2-Thiophen-2-yl-indolizine-3-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-ylindolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZDGBKEEBTVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404285 | |

| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558473-20-4 | |

| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Thiophen 2 Yl Indolizine 3 Carbaldehyde

Reactivity of the Indolizine (B1195054) Ring System

The reactivity of the fused pyridine-pyrrole ring system in 2-Thiophen-2-yl-indolizine-3-carbaldehyde is a product of competing electronic influences. The indolizine nucleus itself is isoelectronic with the indenyl anion, possessing 10 π-electrons, which imparts significant aromatic character and a high electron density, particularly on the five-membered pyrrole (B145914) moiety.

Electrophilic Aromatic Substitution Reactions

Indolizines are known to be highly reactive towards electrophiles, with substitution occurring preferentially at the C-3 position, followed by the C-1 position. chim.it This regioselectivity is governed by the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction.

In the case of this compound, the C-3 position is already occupied by an electron-withdrawing carbaldehyde group. This group deactivates the indolizine ring towards further electrophilic attack through a negative mesomeric effect (-M) and negative inductive effect (-I), reducing the electron density of the entire heterocyclic system. quora.comlibretexts.org Conversely, the 2-thiophenyl substituent is generally considered an activating group, capable of donating electron density to the indolizine ring via resonance.

The interplay of these two groups directs further electrophilic substitution to other positions. The strong deactivating nature of the 3-carbaldehyde group makes substitution on the five-membered ring (at the C-1 position) less favorable than in unsubstituted indolizines. Therefore, electrophilic attack is more likely to occur at the electron-rich positions of the six-membered pyridine (B92270) ring (C-5 or C-7), which are less influenced by the deactivating effect of the aldehyde. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile (E+) | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | C-1, C-5 | The C-3 aldehyde is strongly deactivating; attack occurs at the next most activated positions. |

| Halogenation (Br₂/FeBr₃) | Br⁺ | C-1, C-5 | Similar to nitration, substitution is directed away from the deactivated C-3 position. |

Nucleophilic Attack and Addition Reactions

The π-electron-rich character of the indolizine nucleus makes it generally resistant to nucleophilic attack. chim.it However, the powerful electron-withdrawing nature of the 3-carbaldehyde group significantly reduces the electron density of the ring system, rendering it more susceptible to attack by strong nucleophiles. This effect is most pronounced at positions ortho and para to the deactivating group.

Consequently, nucleophilic addition could potentially occur at the C-1 or C-5 positions of the indolizine ring. While direct nucleophilic aromatic substitution (SNAr) would require a suitable leaving group, addition-elimination pathways or reductive aminations could be envisioned with potent nucleophiles like organometallics or metal hydrides. Specific experimental data on such reactions for this particular molecule is limited, but the theoretical basis for enhanced susceptibility to nucleophiles is sound. Indolizines can also act as nucleophiles themselves in reactions like the Friedel-Crafts type additions. researchgate.net

Ring-Opening and Rearrangement Processes

The aromatic indolizine ring is a thermodynamically stable system and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. The fused bicyclic structure requires significant energy input to disrupt its aromaticity.

However, under highly energetic or specific oxidative conditions, cleavage of the heterocyclic rings can occur. For instance, studies on related indolizine derivatives, such as indolizin-1-ols, have shown that the pyrrole ring can undergo oxidative cleavage and recyclization. lookchem.com Similarly, the thiophene (B33073) ring, another stable aromatic heterocycle, can be induced to open under specific reaction pathways, though this is not a common transformation. researchgate.netnih.gov For this compound, such reactions would be considered exceptions rather than characteristic reactivity, likely requiring harsh reagents that would also affect the carbaldehyde group.

Reactivity of the 3-Carbaldehyde Group

The carbaldehyde group at the C-3 position is a primary site of chemical reactivity, undergoing a variety of transformations typical of aldehydes.

Oxidation and Reduction Transformations

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common oxidizing agents can convert the 3-carbaldehyde into 2-Thiophen-2-yl-indolizine-3-carboxylic acid. Care must be taken in the choice of oxidant, as the electron-rich indolizine and thiophene rings can be sensitive to harsh conditions (e.g., hot KMnO₄). Milder reagents are preferable to ensure selective oxidation of the aldehyde.

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (2-Thiophen-2-yl-indolizin-3-yl)methanol. This transformation can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents are generally compatible with the heterocyclic rings.

Table 2: Oxidation and Reduction of the 3-Carbaldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Silver(I) oxide (Ag₂O), Tollens' reagent | 2-Thiophen-2-yl-indolizine-3-carboxylic acid |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | 2-Thiophen-2-yl-indolizine-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-Thiophen-2-yl-indolizin-3-yl)methanol |

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel)

The electrophilic carbon of the carbaldehyde group is highly susceptible to attack by nucleophiles, making condensation reactions a major pathway for its transformation.

Schiff Base Formation: The aldehyde readily reacts with primary amines in the presence of an acid catalyst or upon heating to form imines, commonly known as Schiff bases. researchgate.netnveo.orgnih.gov This reaction is versatile, allowing for the introduction of a wide range of substituents via the amine component. The resulting Schiff bases are valuable intermediates in organic synthesis.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgnih.gov This pathway is a powerful method for forming new carbon-carbon double bonds. The products are often α,β-unsaturated compounds, which are useful synthons for further reactions. nih.govamazonaws.com

Table 3: Examples of Condensation Reactions

| Reaction Type | Nucleophilic Reagent | Catalyst | Expected Product Structure |

|---|---|---|---|

| Schiff Base Formation | Aniline (C₆H₅NH₂) | Acetic Acid | Indolizine-CH=N-C₆H₅ |

| Schiff Base Formation | Benzylamine (C₆H₅CH₂NH₂) | Heat | Indolizine-CH=N-CH₂-C₆H₅ |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine | Indolizine-CH=C(CN)₂ |

| Knoevenagel Condensation | Diethyl malonate (CH₂(COOEt)₂) | Piperidine | Indolizine-CH=C(COOEt)₂ |

Other Carbonyl Group Transformations

The carbaldehyde group at the 3-position of the 2-thiophen-2-yl-indolizine core is a versatile functional handle for a variety of chemical transformations beyond simple oxidations and reductions. These reactions allow for the introduction of new functional groups and the extension of the molecule's carbon framework, providing pathways to novel derivatives with potentially interesting properties. Key transformations include condensations with active methylene compounds, Wittig-type reactions, and the formation of imines and related C-N bonded systems.

Condensation reactions, such as the Knoevenagel condensation, can be employed to create new carbon-carbon double bonds. e-bookshelf.de For instance, reacting this compound with compounds containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst yields α,β-unsaturated products. These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, provide a powerful method for converting the aldehyde into an alkene with high stereocontrol. By choosing the appropriate phosphorus ylide, a wide range of vinyl-substituted 2-thiophen-2-yl-indolizines can be synthesized. This is particularly useful for extending the π-conjugated system of the molecule, which can significantly impact its photophysical properties. e-bookshelf.de

Furthermore, the aldehyde readily reacts with primary amines to form imines (Schiff bases). This transformation is often a gateway to more complex nitrogen-containing heterocycles or can be used to introduce specific functionalities through the choice of the amine. Subsequent reduction of the imine provides access to secondary amines.

The following table summarizes some of the key carbonyl group transformations and the types of products that can be obtained.

| Reaction Type | Reagent(s) | Product Type | Potential Applications |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated nitriles/esters | Synthesis of complex heterocycles, Michael acceptors |

| Wittig Reaction | Phosphorus ylides (e.g., Ph₃P=CHR) | Vinyl-substituted indolizines | Extension of π-conjugation, synthesis of functional dyes |

| Imine Formation | Primary amines (e.g., R-NH₂) | Imines (Schiff bases) | Precursors for N-heterocycles, introduction of new functionalities |

| Reductive Amination | Primary/secondary amines, reducing agent (e.g., NaBH₃CN) | Substituted amines | Synthesis of biologically active molecules |

These transformations highlight the synthetic utility of the carbaldehyde group, enabling the diversification of the 2-thiophen-2-yl-indolizine scaffold and the exploration of new chemical space.

Reactivity of the 2-Thiophen-2-yl Substituent

The thiophene ring attached at the 2-position of the indolizine core is not merely a passive substituent. It actively participates in the electronic structure of the molecule and possesses its own characteristic reactivity, which can be exploited for further functionalization.

Reactions at the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.comnih.gov The reactivity of thiophene towards electrophiles is generally greater than that of benzene (B151609). nih.gov In the context of the 2-thiophen-2-yl-indolizine system, the indolizine moiety acts as an electron-donating group, which can influence the regioselectivity of electrophilic attack on the thiophene ring. Typically, electrophilic substitution on a 2-substituted thiophene occurs at the 5-position (α-position) due to the stability of the resulting cationic intermediate.

Common electrophilic substitution reactions that can be performed on the thiophene ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitrating agents, although care must be taken to avoid oxidation of the sensitive heterocycle.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov This reaction can be used to introduce a new carbonyl functionality on the thiophene ring.

These reactions provide a means to introduce additional functional groups onto the thiophene ring, which can then be used for further synthetic elaborations, such as cross-coupling reactions. For example, a halogenated derivative can be used in Suzuki or Stille couplings to form new carbon-carbon bonds. nih.gov

Role of the Thiophene in Conjugation and Electronic Effects

The thiophene ring plays a crucial role in defining the electronic and photophysical properties of this compound. Being an aromatic heterocycle, it extends the π-conjugated system of the indolizine core. numberanalytics.com This extended conjugation has several important consequences:

Modulation of HOMO/LUMO levels: The presence of the thiophene substituent affects the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com This, in turn, influences the molecule's absorption and emission spectra, making such compounds of interest in materials science, for example, as organic dyes. numberanalytics.com

Bioisosterism: In medicinal chemistry, the thiophene ring is often considered a bioisostere of a benzene ring. nih.gov Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by altering its size, shape, and electronic properties, which can affect its interaction with biological targets. nih.gov

The electronic effects of the thiophene substituent are integral to the chemical behavior and potential applications of this compound and its derivatives.

Formation of Complex Molecular Architectures via Derivatization

The strategic placement of reactive functional groups on the this compound scaffold allows for its use as a building block in the synthesis of more complex, polycyclic molecular architectures. These reactions often involve intramolecular cyclizations or intermolecular cycloadditions that lead to the formation of new rings fused to the indolizine or thiophene core.

Synthesis of Fused Polycyclic Heterocycles (e.g., Thienoindolizines, Pyrrolo[1,2-a]quinolines)

The derivatization of this compound can lead to the formation of intricate fused heterocyclic systems. For example, reactions that involve both the carbaldehyde group and a suitably positioned functional group on the thiophene ring or the indolizine core can result in intramolecular cyclization, yielding thienoindolizine derivatives. Thieno[3,2-b]indole and related structures are of significant interest due to their presence in various biologically active compounds. nih.gov

One potential strategy involves the conversion of the carbaldehyde to a group that can react with a substituent on the thiophene ring. For instance, if a nitro group were introduced at the 3-position of the thiophene ring, a reductive cyclization could potentially form a new pyrrole ring fused between the indolizine and thiophene moieties.

Furthermore, the indolizine core itself can be a precursor to larger, π-expanded systems like pyrrolo[1,2-a]quinolines. rsc.orgrsc.org While not a direct reaction of the starting compound, its derivatives can undergo annulation reactions. For example, a Knoevenagel condensation product derived from the carbaldehyde could undergo a subsequent intramolecular cyclization and aromatization sequence to build a new fused benzene ring, leading to a quinoline-like structure.

The table below outlines some conceptual synthetic pathways to fused polycyclic heterocycles starting from derivatives of this compound.

| Starting Derivative | Key Reaction(s) | Fused Heterocycle |

| 3-(2-Nitrovinyl)-2-thiophen-2-yl-indolizine | Reductive cyclization (e.g., with P(OEt)₃) | Pyrrolo-thieno-indolizine system |

| Knoevenagel product with a cyclic ketone | Intramolecular cyclization, dehydrogenation | Pyrrolo[1,2-a]quinoline analogue |

| Thiophene ring functionalized with an ortho-aminoaryl group | Intramolecular amination/cyclization | Thieno[3,2-b]indole fused system nih.gov |

Construction of π-Expanded Indolizine Analogues

The construction of π-expanded indolizine analogues is a significant area of research, driven by the interesting photophysical and electronic properties of these larger conjugated systems. rsc.orgnih.govrsc.org this compound serves as an excellent starting point for such constructions.

A primary method for expanding the π-system is through cycloaddition reactions. The indolizine ring can act as an 8π component in [8+2] cycloadditions with suitable dienophiles (alkynes or alkenes), leading to the formation of cycl[3.2.2]azine derivatives. nih.gov The presence of the thiophene and carbaldehyde substituents would influence the reactivity and regioselectivity of such cycloadditions.

Another approach involves building additional aromatic rings onto the indolizine framework. As mentioned previously, annulation strategies, often starting from condensation products of the carbaldehyde, can be used to construct fused carbocyclic or heterocyclic rings. rsc.orgrsc.org For example, a reaction sequence involving condensation with an appropriate active methylene compound followed by an intramolecular Friedel-Crafts-type cyclization onto the indolizine or thiophene ring could lead to a π-expanded system.

The development of new synthetic methodologies for indolizines and their π-expanded analogues is an active field of research, with transition metal-catalyzed reactions and oxidative couplings being powerful tools. rsc.orgrsc.orgnih.govresearchgate.net These methods allow for the construction of complex substitution patterns that are not accessible through classical methods.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Thiophen 2 Yl Indolizine 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments offer unambiguous assignment of all proton and carbon signals and establish the connectivity between the indolizine (B1195054), thiophene (B33073), and carbaldehyde moieties.

The ¹H and ¹³C NMR spectra of 2-Thiophen-2-yl-indolizine-3-carbaldehyde exhibit characteristic signals corresponding to each of its three main components. The indolizine core, being an aromatic system, shows distinct proton and carbon resonances. psu.edu The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing substituents at the C-2 and C-3 positions.

¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing as a singlet significantly downfield, typically around δ 9.9-10.1 ppm. rsc.org The protons of the indolizine ring system generally appear in the aromatic region. Specifically, H-5 is often the most downfield of the indolizine protons due to its proximity to the ring-junction nitrogen, while H-8 is typically the most upfield. The protons of the thiophene ring will also resonate in the aromatic region, with their chemical shifts and coupling constants being characteristic of a 2-substituted thiophene. rsc.orgnih.gov

¹³C NMR: The carbon of the carbaldehyde group (C=O) is highly deshielded and appears far downfield, often in the range of δ 183-186 ppm. rsc.org The carbons of the indolizine and thiophene rings appear in the aromatic region (approximately δ 110-145 ppm). The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Representative ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CHO | 9.9 - 10.1 | s (singlet) | - |

| H-5 (Indolizine) | ~8.3 | d (doublet) | ~7.0 |

| H-1 (Indolizine) | ~7.8 | s (singlet) | - |

| H-5' (Thiophene) | ~7.8 | m (multiplet) | - |

| H-3' (Thiophene) | ~7.8 | m (multiplet) | - |

| H-8 (Indolizine) | ~7.5 | d (doublet) | ~9.0 |

| H-7 (Indolizine) | ~7.4 | t (triplet) | ~7.0 |

| H-6 (Indolizine) | ~7.3 | t (triplet) | ~7.0 |

| H-4' (Thiophene) | ~7.2 | t (triplet) | ~4.3 |

Interactive Data Table: Representative ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbaldehyde) | 183.0 - 186.0 |

| C-2' (Thiophene) | ~144.0 |

| C-Indolizine (quaternary) | 120.0 - 140.0 |

| C-Thiophene (CH) | 128.0 - 137.0 |

| C-Indolizine (CH) | 110.0 - 130.0 |

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to confirm the connectivity between adjacent protons within the indolizine ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the thiophene ring (H-3' with H-4', H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom that bears a proton by correlating the known proton signals to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For a planar aromatic system like this, NOESY can help confirm assignments by showing correlations between protons on adjacent rings, for example, between H-1 of the indolizine and a proton on the thiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR spectrum of this compound would be dominated by a very strong absorption band for the carbonyl (C=O) stretching of the carbaldehyde group. The aromatic C-H and C=C stretching vibrations of the indolizine and thiophene rings also give rise to characteristic bands.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Moiety |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Indolizine, Thiophene |

| Carbonyl C=O Stretch | 1685 - 1665 (Strong) | 1685 - 1665 (Weak) | Carbaldehyde |

| Aromatic C=C Stretch | 1600 - 1450 (Multiple bands) | 1600 - 1450 (Strong bands) | Indolizine, Thiophene |

| C-S Stretch | 850 - 600 | 850 - 600 | Thiophene |

| C-H Out-of-Plane Bend | 900 - 675 | Not prominent | Indolizine, Thiophene |

The most prominent feature in the IR spectrum is the intense C=O stretching band of the aldehyde, which is reported for thiophene-2-carbaldehyde (B41791) to be around 1665 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings typically appear as a series of bands in the 1600–1450 cm⁻¹ region. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong signals. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized compound. For this compound, the molecular formula is C₁₃H₉NOS. HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. This differentiates the compound from any other isomers or molecules with the same nominal mass.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₉NOS |

| Calculated Exact Mass [M+H]⁺ | 228.0478 |

| Expected HRMS Result | 228.0478 ± 0.0011 |

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, likely showing characteristic losses of CO (from the aldehyde) and fragments corresponding to the thiophene and indolizine rings.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides a powerful tool for the structural confirmation of this compound by analyzing its fragmentation pattern under energetic conditions. While the specific mass spectrum for this compound is not extensively reported, a plausible fragmentation pathway can be predicted based on the known fragmentation of related indolizine and thiophene derivatives.

Upon electron impact, the molecule is expected to form a molecular ion (M• +). The fragmentation is likely initiated by the loss of a hydrogen atom or the formyl radical (-CHO) from the carbaldehyde group, leading to significant peaks in the mass spectrum. Another prominent fragmentation pathway would involve the cleavage of the bond between the indolizine and thiophene rings.

The indolizine core itself can undergo characteristic fragmentation, including the loss of small neutral molecules like hydrogen cyanide (HCN), which is a common fragmentation pattern for nitrogen-containing heterocyclic compounds. The thiophene ring is known for its stability, but under high energy conditions, it can fragment through the loss of a thioformyl (B1219250) radical (-CHS) or by ring opening followed by subsequent cleavages.

A proposed fragmentation of the molecular ion could also involve a retro-Diels-Alder reaction of the pyridine (B92270) part of the indolizine ring, leading to the formation of stable radical cations. The interplay of these fragmentation pathways would result in a characteristic mass spectrum, allowing for the unambiguous confirmation of the structure of this compound.

| Proposed Fragment | Description of Loss |

| [M-H]+ | Loss of a hydrogen radical |

| [M-CHO]+ | Loss of the formyl group |

| [M-C4H3S]+ | Cleavage of the thiophene ring |

| [M-HCN]+ | Loss of hydrogen cyanide from the indolizine core |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are of significant interest due to the extended π-conjugated system formed by the indolizine and thiophene rings. UV-Vis and fluorescence spectroscopy are instrumental in probing these properties.

The UV-Vis absorption spectrum of this compound is expected to exhibit intense absorption bands in the ultraviolet and visible regions, characteristic of π → π* electronic transitions within the aromatic system. The conjugation between the electron-rich indolizine ring and the thiophene moiety, further extended by the electron-withdrawing carbaldehyde group, leads to a significant bathochromic (red) shift of the absorption maxima compared to the parent indolizine or thiophene molecules.

The photophysical properties of this compound are anticipated to be influenced by the nature of the solvent, a phenomenon known as solvatochromism. In polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the excited state.

The absorption maxima (λmax, abs) for similar 2-arylindolizine derivatives are typically observed in the range of 350-450 nm. The emission maxima (λmax, em) are expected to be in the range of 450-550 nm, resulting in a significant Stokes shift. The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the structural and electronic changes that occur in the excited state. For related fluorescent indolizine derivatives, Stokes shifts can range from 50 to 100 nm. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter that would be influenced by the substituents on the indolizine core.

| Photophysical Parameter | Expected Range for 2-Arylindolizine Derivatives |

| Absorption Maximum (λ | 350 - 450 nm |

| Emission Maximum (λ | 450 - 550 nm |

| Stokes Shift | 50 - 100 nm |

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound has not been reported, analysis of the crystal structures of related indolizine and thiophene-containing compounds allows for the prediction of its key structural parameters.

The bond lengths within the indolizine ring are expected to show some degree of bond fixation, indicating a deviation from perfect aromaticity, a known characteristic of the indolizine system. nih.gov The C-C bond lengths within the five-membered ring are typically in the range of 1.37-1.42 Å, while the C-N bonds are around 1.38 Å. The bonds in the six-membered ring will also exhibit characteristic lengths. The thiophene ring is expected to have C-S bond lengths of approximately 1.71 Å and C-C bond lengths ranging from 1.37 to 1.44 Å. The C-C single bond connecting the indolizine and thiophene rings would allow for some rotational freedom, which would be reflected in the torsion angle. The carbaldehyde group is expected to be nearly coplanar with the indolizine ring to maximize conjugation.

| Structural Parameter | Expected Value |

| Indolizine C-N Bond Length | ~1.38 Å |

| Indolizine C-C Bond Length (5-membered ring) | 1.37 - 1.42 Å |

| Thiophene C-S Bond Length | ~1.71 Å |

| Thiophene C-C Bond Length | 1.37 - 1.44 Å |

| Indolizine-Thiophene Torsion Angle | Variable, influencing planarity |

In the solid state, the crystal packing is likely to be dominated by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules. These stacking interactions are a common feature in the crystal structures of planar aromatic compounds and play a crucial role in stabilizing the crystal lattice. Additionally, C-H···O hydrogen bonds involving the carbaldehyde oxygen atom and hydrogen atoms from neighboring molecules may also be present, further influencing the crystal packing arrangement. The analysis of these non-covalent interactions is essential for understanding the supramolecular architecture of the compound in the solid state.

Identification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A comprehensive search of scientific literature and structural databases did not yield specific studies detailing the experimental crystallographic or advanced spectroscopic analysis of intermolecular interactions for this compound. Consequently, a detailed, data-driven analysis of hydrogen bonding and π-stacking interactions for this specific compound cannot be provided at this time.

While theoretical predictions and analyses of closely related indolizine and thiophene derivatives are available, the strict focus of this article is solely on this compound. The introduction of data from analogous compounds would fall outside the defined scope of this work. Further research, including single-crystal X-ray diffraction or advanced solid-state NMR studies, would be necessary to elucidate the precise nature of the intermolecular forces governing the crystal packing and solid-state structure of this compound.

Without experimental data, any discussion of potential intermolecular interactions would be speculative. For instance, one could hypothesize the presence of weak C—H···O or C—H···N hydrogen bonds involving the carbaldehyde group and the indolizine nitrogen, or potential π-π stacking between the thiophene and indolizine ring systems. However, the specific geometries, distances, and energies of these interactions remain undetermined.

Computational and Theoretical Investigations of 2 Thiophen 2 Yl Indolizine 3 Carbaldehyde

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity DescriptorsThe Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties.nih.govresearchgate.netThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -(I + A) / 2).

These descriptors provide a quantitative framework for predicting how the molecule will behave in chemical reactions. mdpi.com

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents. mdpi.com For a molecule like 2-Thiophen-2-yl-indolizine-3-carbaldehyde, MD simulations can elucidate the rotational freedom between the thiophene (B33073) and indolizine (B1195054) rings and the orientation of the carbaldehyde group.

Studies on related thiophene-containing heterocycles have successfully used MD simulations to assess the stability of protein-ligand complexes. nih.govnih.gov Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand-protein complex has reached equilibrium and is stable. nih.govmdpi.com RMSF analysis helps identify the flexibility of specific parts of the molecule and the protein, while Rg provides a measure of the complex's compactness. mdpi.com

Furthermore, MD simulations are crucial for understanding the effect of solvents on the compound's conformation. By simulating the molecule in an aqueous environment, researchers can map the Solvent Accessible Surface Area (SASA) and analyze the formation and stability of hydrogen-bonding networks between the compound and water molecules. mdpi.com For this compound, this would reveal how solvent interactions influence its preferred three-dimensional shape, which is critical for its interaction with biological targets.

| Parameter | Description | Typical Insights for Thiophene-Indolizine Systems |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed molecule and a reference structure over time. | Low and stable RMSD values (<4-5 Å) suggest the stability of the compound within a protein's binding site. researchgate.netresearchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom or residue from its average position during the simulation. | Highlights flexible regions of the ligand and protein, such as the rotatable bond between the thiophene and indolizine rings. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex. | Stable Rg values suggest that the complex remains compact and does not undergo significant conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Reveals how much of the compound is exposed to the solvent versus buried within a protein pocket, informing on hydrophobic interactions. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand, protein, and solvent. | Identifies key interactions, such as those involving the carbaldehyde oxygen or indolizine nitrogen, that stabilize the complex. |

In Silico Modeling of Molecular Interactions

In silico modeling, encompassing techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, is fundamental to modern drug discovery for predicting how a molecule might interact with biological targets and what structural features are key to its activity. nih.govhilarispublisher.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. hilarispublisher.com This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

For indolizine and thiophene derivatives, docking studies have been widely employed to explore their potential as inhibitors of various enzymes. A significant study on derivatives of the structurally similar 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde demonstrated potent inhibition of HIV-1 Reverse Transcriptase (RT). nih.govresearchgate.net Docking experiments confirmed that these compounds bind within the non-nucleoside inhibitor binding pocket of the enzyme, primarily through hydrogen bonds and ring-stacking (π-π) interactions. nih.govresearchgate.net Given the structural similarity, this compound is also a candidate for investigation against this target.

Docking studies on other related thiophene heterocycles have identified a range of potential protein targets. For instance, various thiophene derivatives have been docked against acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and human carbonic anhydrase IX, revealing key interactions with amino acid residues in the active sites. nih.govrsc.orgmdpi.com Indolizine derivatives have also been studied as potential inhibitors of the COX-2 enzyme and tau protein, a target in Alzheimer's disease research. mdpi.comnih.gov These studies consistently highlight the importance of hydrophobic interactions and hydrogen bonding involving the core heterocyclic structures. mdpi.com

| Compound Class | Protein Target | Key Interactions Observed | Binding Energy / IC₅₀ (Example) |

|---|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivatives | HIV-1 Reverse Transcriptase | Ring-stacking and hydrogen bonds. nih.gov | IC₅₀ = 2.93 nM (for a potent derivative). nih.gov |

| Thiophene Chalcone-Coumarin hybrids | Acetylcholinesterase (AChE) | Hydrogen bonds with Tyr72, Trp286; π-π interactions with His287. researchgate.net | IC₅₀ = 0.42 µM (for a potent derivative). nih.gov |

| 7-methoxy indolizine derivatives | Cyclooxygenase-2 (COX-2) | Hydrophobic interactions with Ala527, Val523, Val349, Leu352. mdpi.com | IC₅₀ = 5.84 µM (for a potent derivative). mdpi.com |

| Thiophene-based heterocycles | Human Carbonic Anhydrase IX | Binding energies similar to co-crystallized ligand. rsc.org | Binding Energy near -7.0 kcal/mol. rsc.org |

| Indolizine library | Tau protein | Good fitting and shape complementarity within the binding site. nih.gov | Not specified. |

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. utm.myresearchgate.net These models are crucial for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. The development of a robust QSAR model relies on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

For classes of compounds including thiophene and indolizine derivatives, QSAR studies have successfully identified key descriptors that modulate their biological activities, such as anti-inflammatory or anticancer effects. nih.govresearchgate.net These descriptors can be broadly categorized as electronic, steric, topological, and quantum-chemical.

A QSAR study on thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment. nih.gov This suggests that the electronic nature of the substituents on the thiophene and indolizine rings of the title compound would be critical for its activity. Similarly, QSAR models for nitrogen heterocycles have highlighted the importance of descriptors related to surface area and atom counts, which influence how the molecule interacts with its target. nih.gov

To build a QSAR model for this compound and its analogs, a range of theoretical descriptors would be calculated. These would likely include those listed in the table below, which have proven significant in models for related heterocyclic systems. nih.govnih.govtiu.edu.iq

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target protein. nih.gov |

| Electronic | HOMO/LUMO Energies & Gap | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

| Steric / Size | Molecular Weight (MW) | Relates to the overall size and fit within a binding pocket. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and hydrophobic interactions. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties and hydrogen bonding capacity. researchgate.net |

| Quantum-Chemical | Absolute Surface Area of Carbon Atoms (C_AbSA) | Indicates the importance of hydrophobic atoms in binding interactions. nih.gov |

| Constitutional | Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule. |

Advanced Research Applications and Future Perspectives for 2 Thiophen 2 Yl Indolizine 3 Carbaldehyde

Integration as a Key Building Block in Complex Chemical Synthesis

The intrinsic reactivity and functional group tolerance of the 2-Thiophen-2-yl-indolizine-3-carbaldehyde scaffold make it an invaluable intermediate in synthetic organic chemistry. The strategic placement of the thiophene (B33073) ring at the 2-position and the aldehyde at the 3-position of the indolizine (B1195054) core provides multiple avenues for constructing intricate molecular architectures.

The 2-Thiophen-2-yl-indolizine core is amenable to a variety of functionalization reactions, allowing for the generation of a library of derivatives. researchgate.net Research has demonstrated that the indolizine ring can undergo late-stage functionalization, highlighting the robustness of this heterocyclic system. For instance, photocatalytic protocols have been successfully employed to introduce trifluoromethylthio groups onto 2-(thiophen-2-yl)indolizine (B67099) with excellent yields, demonstrating the core's stability and capacity for modification. acs.org

The aldehyde group at the 3-position is a particularly versatile handle for elaboration. It can readily participate in a wide range of classical organic reactions to append further complexity and functionality. These transformations include, but are not limited to:

Wittig and Horner-Wadsworth-Emmons reactions: To form vinyl-linked indolizine systems, extending the π-conjugated system.

Knoevenagel condensation: With active methylene (B1212753) compounds to create new C-C bonds and introduce diverse functional groups.

Reductive amination: To synthesize various secondary and tertiary amines, incorporating nitrogen-based functionality.

Oxidation and reduction: To access the corresponding carboxylic acid and alcohol derivatives, respectively, opening further synthetic pathways.

This facile derivatization allows chemists to systematically tune the steric and electronic properties of the indolizine scaffold, making it a powerful tool for developing molecules with tailored functions. nih.gov The combination of pre- or post-cyclization functionalization strategies further ensures the versatility of this platform for creating polyfunctionalized molecules. nih.gov

The structural rigidity and defined geometry of the indolizine core, combined with the reactive aldehyde, make this compound a promising candidate for the synthesis of macrocycles and complex supramolecular assemblies. The aldehyde can be used in multicomponent reactions or sequential coupling strategies to build large, cyclic structures.

For example, the aldehyde functionality can be converted into a dialdehyde (B1249045) or other bifunctional group, which can then undergo cyclization reactions with complementary linkers to form macrocyclic hosts. These hosts can exhibit molecular recognition properties, binding to specific guest molecules within their cavities. nih.gov The development of synthetic macrocycles is a cornerstone of supramolecular chemistry, with applications in sensing, separation, and catalysis. nih.gov Furthermore, the inherent fluorescence of many indolizine systems can be exploited to create macrocycles that act as fluorescent sensors for specific analytes. The encapsulation of fluorescent dyes within macrocycles has been shown to enhance their optical properties and stability. nih.gov

Exploration in Advanced Materials Science Research

The unique photophysical and electronic properties arising from the conjugated π-system of the indolizine and thiophene rings position this compound and its derivatives as compelling candidates for materials science applications.

Indolizine-based scaffolds have been successfully developed into novel families of fluorophores with tunable emission wavelengths. mdpi.com The "Seoul-Fluor" platform, for example, is an indolizine-based fluorescent system where substituents can be introduced at three different positions to systematically alter the electronic properties and, consequently, the emission color. acs.org

The 2-Thiophen-2-yl-indolizine framework functions as a donor-π-acceptor (D-π-A) system, where the indolizine and thiophene moieties can act as electron donors and the carbaldehyde (or its derivatives) as an electron acceptor. This intramolecular charge transfer (ICT) is crucial for generating fluorescence. mdpi.com By modifying the aldehyde group into stronger electron-withdrawing groups, the ICT process can be strengthened, leading to a significant red-shift in the emission spectrum. mdpi.com This tunability is highly desirable for creating a palette of fluorophores for applications in bioimaging and organic light-emitting diodes (OLEDs).

Table 1: Photophysical Properties of Selected Indolizine-Based Fluorophores

| Compound/System | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Key Features |

| Seoul-Fluor Core | Varies (e.g., ~400-500) | Tunable (e.g., ~450-650) | Varies | Emission tunable by modifying electronic demand of substituents. acs.org |

| Indolizine pH Sensor | ~425 (neutral) | ~510 (neutral) | ~85 | Exhibits red-shifted emission (~580 nm) upon protonation due to enhanced ICT. mdpi.com |

| Thienothiophene Dyes | ~600-750 | ~650-800 | Varies | NIR emitters; encapsulation by macrocycles enhances quantum yield. nih.gov |

Organic molecules with large second-order molecular hyperpolarizability (β) are essential for applications in optical information processing and telecommunications. psu.edu The key requirements for high β values are a large difference in dipole moment between the ground and excited states, which is often achieved in D-π-A structures. nih.gov

The this compound scaffold is an excellent platform for creating NLO chromophores. The use of a five-membered heteroaromatic like thiophene as the conjugating unit can offer better effective conjugation than a benzene (B151609) ring due to its lower delocalization energy. psu.edu Studies on related indolizine-based and thiophene-containing D-π-A systems have shown promising NLO properties. For instance, indolizine-based chromophores with isophorone (B1672270) rings as a π-bridge have been synthesized and investigated, demonstrating high thermal stability and predictable β values. Derivatives of 2-(thiophen-2-yl)vinyl pyridinium (B92312) have displayed high μβ values, making them suitable for second-harmonic generation applications. researchgate.net By strategically modifying the donor (indolizine/thiophene) and acceptor (derived from the carbaldehyde) moieties, the NLO response of these materials can be finely tuned.

Table 2: NLO Properties of Related Heterocyclic Chromophores

| Chromophore Type | Conjugating Unit | Key Feature | Reported NLO Property |

| Indolizine-based | Isophorone | High thermal stability (>238 °C) | Predicted high β values |

| Thiophene-based Stilbene Analogue | Thiophene | Enhanced molecular nonlinearity compared to benzene analogues. psu.edu | Significant β enhancement observed. psu.edu |

| 2-{(E)-2-[5'-(dibutylamino)-2,2'-bithien-5-yl]vinyl}-1-methyl pyridinium iodide | Bithiophene-vinyl | Strong donor-acceptor system | High μβ(vec) values up to 1200 × 10⁻⁴⁸ esu. researchgate.net |

Thiophene-based π-conjugated molecules are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. nih.gov They are widely used in organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). nih.govrsc.org Fused thiophene systems, such as thieno[3,2-b]thiophene, are particularly noted for being electron-rich and flat, which facilitates strong intermolecular π-π stacking and efficient charge transport. beilstein-journals.org

The incorporation of a thiophene ring into the indolizine scaffold combines the favorable electronic properties of both heterocycles. This hybrid structure is a promising candidate for use as an organic semiconductor. The extended π-conjugation across the molecule can lead to low energy band gaps, which is advantageous for optoelectronic devices. nih.gov Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a related sulfur-containing fused ring system, have been extensively studied for their high charge carrier mobility and are considered highly promising for various electronic applications. researchgate.net By leveraging established synthetic routes to modify the this compound core, new generations of luminescent materials and semiconductors can be developed for use in high-performance, solution-processable electronic devices. beilstein-journals.orgresearchgate.net

Development of Chemical Probes for Interrogating Biological Systems

The molecular architecture of this compound is exceptionally conducive to the design and development of chemical probes. This is primarily attributable to the intrinsic fluorescent nature of the indolizine core, the photophysical properties of which can be strategically modulated by its substituents. Chemical probes are indispensable instruments in the field of chemical biology, facilitating the visualization and investigation of distinct molecules and cellular processes within the intricate milieu of biological systems.

The rational design of fluorescent probes frequently capitalizes on the phenomenon of intramolecular charge transfer (ICT). In the framework of this compound, the indolizine ring system functions as the core fluorophore. The thiophene substituent at the 2-position and the carbaldehyde at the 3-position are pivotal in fine-tuning the molecule's photophysical characteristics. The aldehyde group, functioning as an electron-withdrawing entity, can engender a bathochromic shift (red shift) in the emission wavelength of the indolizine fluorophore. mdpi.comnih.gov Such tunability is a highly sought-after attribute in the development of fluorescent probes, as it permits the creation of sensors that operate across various regions of the electromagnetic spectrum, a feature that is particularly advantageous for multiplex imaging.

Moreover, the carbaldehyde group at the 3-position provides a versatile chemical handle for the covalent attachment of specific recognition elements. This reactive aldehyde can be readily derivatized to incorporate moieties that exhibit high affinity for specific biological targets, such as proteins, nucleic acids, or various small molecules. For instance, the aldehyde can be conjugated to a ligand that is known to bind to a particular enzyme or cellular receptor. Subsequent to the binding of the probe to its intended target, a change in the microenvironment surrounding the fluorophore can elicit a detectable alteration in its fluorescence signal, such as an enhancement or quenching of its intensity, or a shift in its emission wavelength. This "turn-on" or "turn-off" signaling mechanism is a defining characteristic of a well-conceived chemical probe.

Table 1: Potential Applications of Chemical Probes Derived from this compound

| Target Analyte/Process | Probe Design Strategy | Potential Detection Mechanism |

|---|---|---|

| Specific Enzymes | Covalent modification of the aldehyde with an enzyme substrate or inhibitor. | Enzyme-catalyzed transformation releases the fluorophore, resulting in a change in fluorescence. |

| Reactive Oxygen Species (ROS) | Incorporation of a ROS-sensitive moiety via the aldehyde group. | Oxidation of the probe by ROS alters the ICT process, thereby modulating the fluorescence signal. |

| pH Sensing | Functionalization with an ionizable group at the aldehyde. | Protonation or deprotonation of the probe alters its electronic structure and, consequently, its fluorescence. mdpi.comnih.gov |

| Biothiols | Reaction of the aldehyde with thiol-containing biomolecules. | The formation of a thioacetal alters the conjugation and fluorescence properties of the indolizine core. |

Challenges and Emerging Trends in Thiophene-Substituted Indolizine Chemistry

Despite the promising potential of this compound, several challenges and emerging trends characterize the synthesis and application of this class of compounds.

Challenges:

Synthesis and Functionalization: The synthesis of polysubstituted indolizines can present significant challenges. Although numerous synthetic routes to the core indolizine structure have been reported, the regioselective introduction of substituents at specific positions, such as the 2- and 3-positions, remains a complex task. The synthesis of 2-aryl-3-formyl-indolizines often necessitates multi-step sequences, which can be inefficient and may not be readily adaptable for the generation of large compound libraries for high-throughput screening.

Photophysical Properties: While indolizines are typically fluorescent, their quantum yields and photostability can exhibit considerable variation depending on their substitution patterns and the local environment. A significant challenge lies in the design and synthesis of thiophene-substituted indolizines that possess high fluorescence quantum yields, large Stokes shifts, and exceptional photostability to enable sensitive and prolonged imaging experiments.

Biocompatibility and Targeting: For in vivo applications, it is imperative that chemical probes are biocompatible, cell-permeable, and capable of selectively accumulating at their designated target site. The attainment of these properties often requires meticulous molecular design and can represent a substantial obstacle in the development of novel probes.

Emerging Trends:

Rational Design and Computational Modeling: A prominent trend in the development of new fluorophores is the application of computational chemistry to predict the photophysical properties of novel molecular scaffolds. nih.govacs.org Through the use of theoretical calculations, researchers can perform in silico screening of potential candidates prior to undertaking extensive and resource-intensive synthetic endeavors. This rational design strategy can expedite the discovery of new thiophene-substituted indolizines with optimized fluorescent characteristics.

Bioorthogonal Chemistry: The carbaldehyde group of the this compound scaffold can be harnessed in bioorthogonal reactions. These are chemical reactions that can proceed within living systems without interfering with native biochemical processes. The application of bioorthogonal chemistry allows for the specific labeling of biomolecules with indolizine-based probes in their native environment.

Multifunctional Probes: There is a growing interest in the creation of multifunctional probes that can simultaneously report on multiple biological events. The versatile scaffold of this compound could be functionalized with different sensing moieties to generate ratiometric probes or probes suitable for multimodal imaging.

Q & A

Q. What are the recommended synthetic routes for 2-Thiophen-2-yl-indolizine-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiophene-containing indolizine derivatives often involves condensation reactions. For example, describes a general procedure where 3-formyl-indole derivatives are refluxed with thiophene-based precursors in acetic acid, using sodium acetate as a catalyst. Key optimization strategies include:

- Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor ().

- Catalyst Use : Sodium acetate enhances reaction efficiency by deprotonating intermediates ().

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress ().

A comparative table of reaction conditions from similar syntheses:

| Precursor | Solvent | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-formyl-indole derivatives | Acetic acid | Sodium acetate | 3–5 h | 65–85% | |

| Thiophene-2-carbaldehyde | THF | Triethylamine | 3 days | ~70% |

Adjusting stoichiometry (e.g., 1.1 equiv aldehyde) and recrystallization in DMF/acetic acid improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Used to confirm proton environments, as demonstrated in (e.g., δ 7.00–7.40 ppm for thiophene protons).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 228 in ).

- X-ray Crystallography : Tools like SHELXL () and Mercury () enable precise structural determination. For instance, CCDC deposition () ensures reproducibility.

- Elemental Analysis : Validates purity (e.g., %C, %H, %N matching theoretical values in ).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory ().

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- Waste Disposal : Segregate hazardous waste for professional disposal ().

- First Aid : Immediate medical consultation if exposed ().

Advanced Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., Becke’s exchange-correlation functional, ) is ideal for modeling electronic structure. Steps include:

- Geometry Optimization : Use software like Gaussian to minimize energy.

- Electronic Analysis : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution ().

- Validation : Compare computed IR/NMR spectra with experimental data ().

For example, Lee-Yang-Parr (LYP) correlation functionals () improve accuracy for π-conjugated systems like thiophene-indolizine hybrids.

Q. How can researchers resolve contradictions in synthetic yields when varying reaction parameters?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions ().

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates ().

- Kinetic Studies : Monitor reaction progression via in-situ techniques like FTIR ().

For instance, reports lower yields in THF compared to acetic acid due to slower kinetics, highlighting solvent polarity’s role.

Q. What advanced strategies can be used to elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Track atom migration using deuterated reagents (e.g., D₂O quench in NMR).

- Computational Modeling : Simulate transition states with DFT to identify rate-determining steps ().

- Spectroscopic Trapping : Use radical scavengers or spin traps (e.g., TEMPO) to detect reactive intermediates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。